Methyl 3-(3-hydroxyphenyl)propanoate
Overview
Description
“Methyl 3-(3-hydroxyphenyl)propanoate” is a useful synthetic intermediate . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . It may also be used in the enzymatic coupling of saccharides to protein .
Synthesis Analysis
“this compound” has been synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification . A series of novel bio-sourced aliphatic–aromatic copolyesters were synthesized by melt copolymerization of M with resorcinol bis(2-hydroxyethyl) ether in combination with succinic acid, adipic acid, suberic acid, or dodecanedioic acid .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H12O3 .Chemical Reactions Analysis
“this compound” has been involved in Aza-Michael addition reactions .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 180.2 .Scientific Research Applications
1. Application in Antioxidant Development
Methyl 3-(3-hydroxyphenyl)propanoate has been explored in the development of antioxidants. Huang et al. (2018) loaded Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate onto mesoporous silica nanoparticles, demonstrating its potential as an antioxidant for synthetic ester lubricant oil (Huang et al., 2018).
2. Inflammation Research
Inflammation research has also utilized this compound. Ren et al. (2021) isolated new phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, from Eucommia ulmoides Oliv. leaves, studying their anti-inflammatory activities (Ren et al., 2021).
3. Synthetic Chemistry
This compound is significant in synthetic chemistry. Tye and Skinner (2002) describe the synthesis of various 3-(phenylsulfonimidoyl)propanoate derivatives, including discussions on imination strategies (Tye & Skinner, 2002).
4. Synthesis Process Improvement
The process of synthesizing Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) Propionate, an antioxidant, has been studied for improvement. Huo Xiao-jian (2010) reported on enhancing the yield and quality of this process (Huo Xiao-jian, 2010).
5. Pharmaceutical Applications
In the pharmaceutical domain, Narsaiah and Kumar (2011) described an efficient asymmetric synthesis method for (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate (Narsaiah & Kumar, 2011).
6. Materials Science
This compound finds applications in materials science as well. Yan (1999) studied its use in polyester as a flame retardant (Yan, 1999).
Mechanism of Action
Target of Action
Methyl 3-(3-hydroxyphenyl)propanoate is a phenolic compound that has been identified as a component of root exudates . It has been found to have a high biological nitrification inhibition activity . This suggests that its primary targets are the ammonia-oxidizing bacteria in the soil, which are responsible for the process of nitrification .
Mode of Action
The interaction of this compound with its targets results in the suppression of soil nitrification . This means that it inhibits the transformation of ammonium to nitrate via nitrite, a reaction that is mediated by ammonia-oxidizing bacteria . In addition to this, this compound also modulates plant growth and root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation .
Biochemical Pathways
This compound affects the carbon/nitrogen metabolism and secondary metabolism pathways in plants . It induces metabolic changes that result in the differential expression of genes involved in these pathways . For instance, it has been found to modulate the expression of genes involved in the phenylpropanoid metabolism pathway . This results in the differential accumulation of secondary metabolites in the roots and leaves of plants .
Pharmacokinetics
It is known that it has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, ranges from 1.5 to 1.93 .
Result of Action
The action of this compound results in molecular and cellular effects in plants. It reduces primary root growth but markedly induces lateral root formation in perilla seedlings . It also modulates the equilibrium of reactive oxygen species (ROS) and the components of lignin and phenolic compounds, thereby affecting plant growth and secondary metabolite accumulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its function as a nitrification inhibitor in soil suggests that its efficacy may be affected by soil conditions such as pH, temperature, and the presence of other microorganisms
Safety and Hazards
When handling “Methyl 3-(3-hydroxyphenyl)propanoate”, it is recommended to ensure adequate ventilation, use personal protective equipment as required, and avoid dust formation . It should not be released into the environment . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention .
Future Directions
“Methyl 3-(3-hydroxyphenyl)propanoate” shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It modulates RSA and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of “this compound” may represent a useful strategy for the medicinal plant cultivation .
Properties
IUPAC Name |
methyl 3-(3-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFOKIAATXLZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363765 | |
Record name | Methyl 3-(3-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61389-68-2 | |
Record name | Methyl 3-(3-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-(3-hydroxyphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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